

Unraveling the Molecular Architecture of IMD-Catechol: A Technical Guide

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Compound of Interest		
Compound Name:	IMD-catechol	
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This technical guide provides a comprehensive overview of the structure of **IMD-catechol**, a novel immunomodulator with potential applications in drug development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available chemical data to elucidate the molecular framework of this compound.

Core Structure and Chemical Identity

IMD-catechol is identified as a novel imidazoquinolinone-NF-κB immunomodulator dimer.[1] Its chemical formula is C31H34N6O3, corresponding to a molecular weight of 538.64 g/mol . The name "**IMD-catechol**" suggests a dimeric structure composed of at least one imidazoquinolinone moiety and at least one catechol group.

Based on the molecular formula and the common structural motifs of related immunomodulatory compounds, a plausible structure for **IMD-catechol** is a dimer formed from two imidazoquinolinone units linked by a catechol-containing bridge. The imidazo[4,5-c]quinoline core is a well-established pharmacophore known for its ability to modulate the immune system, often through the activation of Toll-like receptors (TLRs) and subsequent signaling pathways, including the NF-kB pathway. The catechol moiety, a 1,2-dihydroxybenzene group, can play various roles, including acting as a linker and potentially contributing to the molecule's antioxidant or redox properties.



While the precise isomeric configuration and linkage of the dimer are not publicly available in detail, the fundamental components are clear. The imidazoquinolinone portion is a heterocyclic scaffold, and the catechol provides a dihydroxylated aromatic ring.

Table 1: Chemical Properties of IMD-Catechol

Property	Value	Source
Molecular Formula	C31H34N6O3	DC Chemicals
Molecular Weight	538.64 g/mol	DC Chemicals
Description	Imidazoquinolinone-NF-кВ immunomodulator dimer	DC Chemicals[1]

Elucidation of the Dimeric Structure

The dimeric nature of **IMD-catechol** is a key structural feature. Dimerization is a strategy employed in drug design to potentially enhance binding affinity, modulate signaling pathways, and alter pharmacokinetic properties. In the context of imidazoquinoline-based immunomodulators, dimerization can influence their interaction with target receptors like TLR7 and TLR8, which are known to form dimers upon activation.

A hypothetical workflow for the structure elucidation of a novel compound like **IMD-catechol** would involve several key experimental techniques.

Caption: Hypothetical workflow for the synthesis and structural elucidation of **IMD-catechol**.

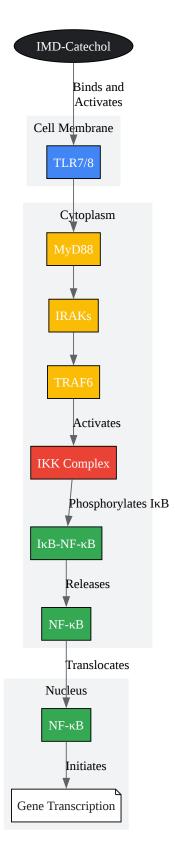
Functional Implications of the Structure

The designation of **IMD-catechol** as an "NF-κB immunomodulator" points to its mechanism of action. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. It plays a critical role in regulating the expression of genes involved in immunity, inflammation, and cell survival.

The imidazoquinolinone scaffold is known to activate NF-kB signaling, often through TLR-dependent pathways. This activation leads to the production of various cytokines and other immune mediators. The dimeric structure of **IMD-catechol** may lead to a distinct profile of NF-



 κB activation compared to monomeric imidazoquinolines, potentially influencing the magnitude and duration of the immune response.





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Caption: Simplified signaling pathway of imidazoquinoline-mediated NF-кВ activation.

Experimental Methodologies

The characterization of a novel chemical entity like **IMD-catechol** relies on a suite of analytical techniques. The following are standard experimental protocols that would be employed:

- 1. Mass Spectrometry (MS):
- Objective: To determine the precise molecular weight and fragmentation pattern.
- Method: High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The resulting mass spectrum would confirm the molecular formula C31H34N6O3. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and provide clues about the connectivity of the atoms.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To elucidate the detailed atomic connectivity and stereochemistry.
- Method: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be conducted. The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 500 MHz or higher). The chemical shifts, coupling constants, and crosspeaks in the various spectra would be used to piece together the complete structure of the molecule.
- 3. X-ray Crystallography:
- Objective: To determine the three-dimensional structure in the solid state with high precision.
- Method: A single crystal of IMD-catechol of suitable quality would be grown. This crystal
 would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern



would be collected and analyzed to solve the crystal structure, providing definitive information about bond lengths, bond angles, and the overall conformation of the molecule.

Table 2: Summary of Analytical Techniques for Structural Elucidation

Technique	Information Obtained
Mass Spectrometry (MS)	Molecular weight, molecular formula, fragmentation pattern.
NMR Spectroscopy	Atomic connectivity, functional groups, stereochemistry.
X-ray Crystallography	Precise 3D structure, bond lengths, bond angles, conformation.

Conclusion

IMD-catechol is a dimeric molecule with a chemical formula of C31H34N6O3, comprising imidazoquinolinone and catechol moieties. Its designation as an NF-kB immunomodulator suggests a mechanism of action centered on this critical inflammatory pathway. While the exact structural details are proprietary, this guide provides a foundational understanding of its chemical nature based on available information and established principles of medicinal chemistry and structural analysis. Further research and publication of detailed experimental data will be necessary for a complete and unambiguous determination of the structure and function of this promising new compound.

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References

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